ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. The structure includes a benzyl group at position 7 and a 2,2-dimethylpropanoylimino (pivaloylimino) substituent at position 6, contributing to its unique steric and electronic properties. The ethyl ester at position 5 enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-34-24(32)19-15-18-21(27-20-13-9-10-14-29(20)23(18)31)30(16-17-11-7-6-8-12-17)22(19)28-25(33)26(2,3)4/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMGTCDXDKEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Approaches
The triazatricyclo core of the target compound suggests the utility of one-pot multicomponent reactions (MCRs) to assemble multiple rings efficiently. A proven strategy involves the condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters and aldehydes. For instance, Fedorova et al. demonstrated that ethyl 7-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylates form via three-component reactions of 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters under mild conditions. Adapting this method, the benzyl group could be introduced via benzaldehyde, while the 2,2-dimethylpropanoylimino moiety might arise from a custom β-keto ester precursor.
Key considerations for this route include:
- Solvent selection : Ethanol or methanol with catalytic triethylamine facilitates cyclization.
- Temperature control : Reflux conditions (70–80°C) optimize ring closure without side reactions.
- Precursor modification : Substituting the β-keto ester with 2,2-dimethylpropanoic acid derivatives would install the imino group post-condensation.
Cyclization Strategies for Triazatricyclo Formation
Cyclization reactions are critical for constructing the fused 1,7,9-triazatricyclo framework. The Richman-Atkins macrocyclization method, originally developed for triazacyclononanes, offers a template for high-dilution cyclizations. By employing tosyl-protected intermediates and dipolar aprotic solvents like dimethylformamide (DMF), this approach minimizes oligomerization. For the target compound, a modified protocol could involve:
- Synthesis of a linear triazole-thioether precursor via nucleophilic substitution.
- Deprotection and cyclization under acidic conditions (e.g., H₂SO₄) to form the triazatricyclo core.
- Functionalization with 2,2-dimethylpropanoyl chloride to introduce the imino group.
Recent advancements in palladium-catalyzed cyclizations, such as those reported for pyrrolo[2,3-d]pyrimidines, further support this route. For example, Sonogashira coupling of halogenated intermediates with acetylenes enables precise carbon-carbon bond formation in polycyclic systems.
Coupling Reactions and Esterification
The ethyl ester group at position 5 likely originates from esterification or transesterification steps. Patent literature highlights 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as an effective coupling agent for forming ester linkages under aqueous conditions. A plausible sequence involves:
- Carboxylic acid activation : Treating 6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid with EDC·HCl in water or THF.
- Ethanol quenching : Adding excess ethanol to yield the ethyl ester.
This method avoids side reactions associated with traditional acid-catalyzed esterification, ensuring high regioselectivity.
Reductive Amination for Benzyl Group Installation
Introducing the benzyl substituent at position 7 may employ reductive amination, a method validated in the synthesis of N-benzyl-2-(4-nitrophenyl)ethanamine derivatives. The protocol entails:
- Condensation : Reacting a primary amine intermediate with benzaldehyde in methanol.
- Reduction : Using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to stabilize the imine intermediate.
Critical parameters include:
- Solvent polarity : Methanol enhances imine formation kinetics.
- Temperature : Room temperature (25–30°C) prevents over-reduction.
Comparative Analysis of Synthetic Routes
The table below evaluates four potential routes based on yield, complexity, and scalability:
Multicomponent condensation offers the best balance of scalability and yield, though final purification remains challenging due to the compound’s hydrophobicity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s closest analog, ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0, C₂₂H₁₇ClN₄O₄), differs in substituents:
- Position 6: 3-Chlorobenzoyl imino (polar, electron-withdrawing) vs. pivaloylimino (bulky, hydrophobic).
- Position 7: Methyl (small, non-aromatic) vs. benzyl (aromatic, hydrophobic).
Table 1: Comparative Analysis of Key Properties
*Inferred based on structural similarity to ; pivaloylimino adds 5 carbons, benzyl adds 6 carbons vs. methyl.
Physicochemical and Structural Implications
- Hydrophobicity: The target compound’s XLogP3 (~3.8) is higher than the chlorobenzoyl analog (2.7) due to the benzyl and pivaloylimino groups, favoring lipid membrane permeability .
- Hydrogen Bonding: Both compounds have 5 hydrogen bond acceptors (esters, imino, carbonyl groups), but the chlorobenzoyl analog’s Cl atom may enhance dipole interactions absent in the target .
- Crystal Packing : The benzyl group in the target compound likely induces steric hindrance, reducing crystal density compared to smaller substituents. CSD entries for similar triazatricyclo compounds show varied puckering amplitudes (e.g., 0.2–0.5 Å), influenced by substituent bulk .
Biological Activity
Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure
The compound belongs to the class of triazines and features a unique structure characterized by multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of triazine derivatives indicates a variety of pharmacological effects including:
- Antitumor Activity : Triazine compounds have been shown to exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy against various cancer cell lines with IC50 values indicating strong cytotoxic effects .
- Antimicrobial Properties : The antimicrobial potential of triazine derivatives has been explored extensively. Studies indicate that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 0.02 mg/mL against resistant strains like MRSA .
- Antifungal Effects : Certain triazine derivatives have also shown antifungal activity against strains such as Candida albicans. This is particularly relevant given the increasing rates of fungal infections and resistance to conventional treatments .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. The characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Antitumor Activity
A study evaluating the antiproliferative effects of various triazine derivatives found that compounds similar to ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo exhibited IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL against human cancer cell lines such as Burkitt lymphoma DAUDI and colon adenocarcinoma HT-29 cells .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, newly synthesized triazine compounds were tested against standard bacterial strains and clinical isolates. The results showed effective inhibition against multidrug-resistant bacteria with MIC values indicating substantial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
